molecular formula C16H20N2O4S B2585425 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2034468-58-9

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2585425
CAS No.: 2034468-58-9
M. Wt: 336.41
InChI Key: QPLDBBBCDCXPQH-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound with the CAS Registry Number 2034468-58-9 . Its molecular formula is C16H20N2O4S, corresponding to a molecular weight of 336.4 g/mol . The compound features a urea functional group substituted with a 2-methoxyphenyl group and a complex side chain incorporating both a thiophene heterocycle and a hydroxyethoxy moiety . This specific molecular architecture, particularly the presence of the thiophene ring, is of significant interest in medicinal chemistry. Thiophene-containing compounds are known to exhibit a wide spectrum of pharmacological activities in research settings, including potential as antimicrobial, anti-inflammatory, and kinase-inhibiting agents . The structural components suggest this urea derivative could be a valuable scaffold for investigating enzyme inhibition pathways or for use in structure-activity relationship (SAR) studies aimed at developing new biochemical probes. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-21-13-6-3-2-5-12(13)18-16(20)17-11-14(22-9-8-19)15-7-4-10-23-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDBBBCDCXPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-thiophen-2-yl ethanol with ethylene oxide to form 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethanol.

    Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ether derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea exhibit significant antiviral properties. In particular, derivatives have shown effectiveness against various viruses, including HIV and other retroviruses. For instance, studies have demonstrated that related compounds can inhibit viral replication at low concentrations, suggesting potential for development as antiviral agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focusing on urea derivatives revealed that certain structural modifications enhance their ability to inhibit cancer cell proliferation. The presence of the thiophene group is particularly noted for contributing to cytotoxic activity against specific cancer lines .

Polymer Chemistry

In materials science, the compound's unique structure allows it to serve as an intermediate in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers derived from similar urea compounds exhibit improved performance in various applications, including coatings and adhesives .

Sensor Development

The compound's chemical characteristics make it suitable for developing chemosensors. Its ability to interact with specific ions or molecules can be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications .

Pesticide Development

This compound has potential applications as a pesticide. Studies have indicated that derivatives of thiophene-containing ureas can act as effective fungicides and herbicides. The mechanism often involves disrupting metabolic pathways in target pests or pathogens, leading to their inhibition or death .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntiviral AgentsEffective against HIV at low concentrations
Anticancer AgentsInhibits cancer cell proliferation
Materials SciencePolymer SynthesisEnhances mechanical properties
Sensor DevelopmentSensitive detection systems
Agricultural ChemistryPesticide DevelopmentEffective fungicides/herbicides

Case Studies

  • Antiviral Research : A study conducted by Zhang et al. demonstrated that a series of urea derivatives exhibited potent antiviral activity against resistant strains of HIV. The optimization of hydrophilicity was crucial for enhancing bioavailability and efficacy.
  • Polymer Application : Research published in Materials Chemistry highlighted the successful incorporation of thiophene-based urea into polymer matrices, resulting in materials with superior thermal stability and mechanical strength.
  • Agricultural Efficacy : In agricultural trials, a derivative of the compound was tested against common fungal pathogens in crops, showing a significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups can facilitate binding to biological macromolecules, while the urea moiety can form hydrogen bonds, enhancing its interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Urea Derivatives

The following compounds, derived from the evidence, share structural motifs with the target molecule and highlight key differences:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Key Substituents Structural Features Evidence Source
Target Compound : 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea - 2-Methoxyphenyl
- Thiophene
- 2-Hydroxyethoxyethyl chain
- Flexible ethyl chain with hydrophilic and aromatic groups
- Ortho-substituted methoxy group
N/A (Hypothetical based on name)
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - 4-Methoxyphenyl
- Pyrrole-2-carbonyl group
- Rigid aromatic backbone with a ketone-linked pyrrole
- Para-substituted methoxy group
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea - 4-Methoxyphenyl
- 2-Hydroxy-2-phenylethyl
- Hydroxy group adjacent to phenyl ring
- Para-methoxy substitution
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea - 2-Methoxyphenyl
- Thiadiazol ring with 2-chlorophenyl
- Rigid thiadiazole heterocycle
- Chlorine substituent for enhanced lipophilicity

Key Differences and Implications

Substituent Position and Electronic Effects
  • Methoxy Group Orientation : The target compound’s 2-methoxyphenyl group (ortho-substitution) may introduce steric hindrance and alter hydrogen-bonding capacity compared to the 4-methoxyphenyl (para-substitution) in and . Para-substitution typically enhances resonance stabilization, whereas ortho-substitution can disrupt planarity .
  • Aromatic Heterocycles : The thiophene ring in the target compound contributes sulfur-based electron-richness, contrasting with the pyrrole (nitrogen-containing) in and the thiadiazole (sulfur- and nitrogen-rich) in . Thiophene’s lower polarity may enhance membrane permeability compared to pyrrole or thiadiazole .
Hydrophilicity and Conformational Flexibility
  • The 2-hydroxyethoxyethyl chain in the target compound introduces a hydrophilic segment absent in –3. This could improve aqueous solubility compared to the rigid aromatic or heterocyclic backbones in analogues .
  • By contrast, compounds with rigid heterocycles (e.g., thiadiazole in ) may exhibit restricted rotation, favoring specific interactions .

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea, a compound with a unique molecular structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a urea functional group linked to a thiophene ring and a hydroxyethoxy side chain. The general synthesis pathway involves several steps:

  • Formation of the Urea Linkage : The urea bond is formed through the reaction of isocyanates with amines.
  • Introduction of the Thiophene Ring : This can be achieved via a Suzuki coupling reaction, integrating thiophene derivatives.
  • Attachment of Hydroxyethoxy Group : The hydroxyethoxy moiety is typically introduced through etherification reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • A related compound demonstrated GI50 values (concentration required to inhibit cell growth by 50%) as low as 25.1 µM across various cancer cell lines, including lung and breast cancers .
  • Another study reported that derivatives of urea showed selective activity against specific cancer types, suggesting that structural modifications can enhance efficacy .

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

  • Compounds in the same family have been reported to possess antibacterial and antifungal activities with MIC (Minimum Inhibitory Concentration) values ranging from 1.9 to 125 µg/mL .
  • The presence of the thiophene ring is believed to contribute to enhanced membrane permeability, facilitating better interaction with microbial targets .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The urea group can interact with active sites on enzymes, modulating their activity.
  • Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.
  • Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress markers, which is critical in cancer therapy .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antitumor Activity : A study evaluated a series of thio-urea derivatives for their anticancer properties. One compound exhibited an IC50 value of 140 nM against GSK-3β, indicating strong inhibitory action relevant to cancer progression .
  • Antimicrobial Efficacy : Another investigation into urea derivatives demonstrated significant antimicrobial effects against Gram-positive bacteria, outperforming standard antibiotics .

Data Summary Table

Activity TypeCompoundIC50/ MIC ValuesReference
AnticancerUrea DerivativeGI50 = 25.1 µM
AntimicrobialThio-UreaMIC = 1.9 - 125 µg/mL
Enzyme InhibitionGSK-3 InhibitorIC50 = 140 nM

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